1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group, an iodine atom, and a sulfonyl chloride group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can form the cyclopentyl hydrazone intermediate. This intermediate can then undergo iodination using iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the pyrazole ring. Finally, the sulfonyl chloride group can be introduced through a reaction with chlorosulfonic acid or a similar reagent .
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation and Reduction: The sulfonyl chloride group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids or sulfides.
Common reagents used in these reactions include iodine, chlorosulfonic acid, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, forming covalent bonds and altering protein function. The iodine atom can also participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications.
Properties
Molecular Formula |
C8H10ClIN2O2S |
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Molecular Weight |
360.60 g/mol |
IUPAC Name |
1-cyclopentyl-3-iodopyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClIN2O2S/c9-15(13,14)7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
MRBQYVHZVPJBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)I)S(=O)(=O)Cl |
Origin of Product |
United States |
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